Spectroscopic Characterization of Diethyl Methylpropylmalonate: A Technical Guide
Spectroscopic Characterization of Diethyl Methylpropylmalonate: A Technical Guide
Executive Summary
Diethyl methylpropylmalonate (Diethyl 2-methyl-2-propylpropanedioate) is a critical disubstituted malonic ester intermediate.[1][2] In drug development, it serves as the direct precursor to 5,5-disubstituted barbiturates (e.g., via condensation with urea) and other heterocyclic scaffolds. Its precise characterization is essential because the presence of mono-alkylated impurities (e.g., diethyl propylmalonate) can lead to toxicologically distinct side products in downstream API synthesis.[2]
This guide provides an autonomous, field-proven protocol for the spectroscopic identification and quality control of this intermediate, emphasizing the differentiation of the quaternary center from mono-substituted analogs.
Chemical Identity & Theoretical Basis[1][2][3][4]
-
IUPAC Name: Diethyl 2-methyl-2-propylpropanedioate[1]
-
CAS Number: 55898-43-6[1]
-
Molecular Formula:
[2][3] -
Molecular Weight: 216.27 g/mol
-
Structure: A quaternary alpha-carbon linked to two ethoxycarbonyl groups, one methyl group, and one propyl group.[2]
The Characterization Challenge
The primary challenge in validating this compound is distinguishing it from its mono-alkylated precursors (diethyl methylmalonate or diethyl propylmalonate).[1][2]
-
Mono-alkylated species possess an acidic methine proton (
) visible in H NMR at 3.3–3.5 ppm.[1][2] -
The Target (Quaternary) lacks this proton.[1][2] Disappearance of the methine signal and the appearance of a specific methyl singlet are the definitive "Go/No-Go" quality gates.[1][2]
Experimental Workflow: Synthesis to Validation
The following workflow outlines the generation of the analyte to ensure the spectra discussed below are contextually grounded in a realistic process stream.
Figure 1: Synthesis and validation workflow for Diethyl Methylpropylmalonate. The critical control point is the removal of mono-alkylated species during distillation.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for structural confirmation.[1][2] The absence of the methine proton is the key indicator of reaction completion.[2]
Methodology:
-
Solvent:
(Chloroform-d) is standard.[1][2] -
Reference: TMS (
0.00 ppm) or residual ( 7.26 ppm).[1][2] -
Concentration: ~20 mg in 0.6 mL solvent.
H NMR Data Analysis (300/400 MHz)
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ester | 4.15 – 4.20 | Quartet | 4H | 7.1 Hz | Characteristic of ethyl esters.[1] |
| Propyl | 1.80 – 1.90 | Multiplet | 2H | - | Deshielded by quaternary center.[1][2] |
| Quaternary | 1.40 | Singlet | 3H | - | Diagnostic Peak. Proves methylation at the alpha position.[1][2] |
| Propyl | 1.15 – 1.30 | Multiplet | 2H | - | Overlaps partially with ester methyls.[1][2] |
| Ester | 1.24 | Triplet | 6H | 7.1 Hz | Standard ester triplet.[1][2] |
| Propyl | 0.92 | Triplet | 3H | 7.3 Hz | Terminal propyl methyl.[1][2] |
Critical Interpretation: If a triplet/multiplet appears around 3.30–3.50 ppm , the sample is contaminated with unreacted diethyl propylmalonate.[2] If a singlet appears at 1.40 ppm but integrates to <3H relative to the ester, the reaction is incomplete.
C NMR Data Analysis (75/100 MHz)
| Carbon Type | Shift ( | Notes |
| Carbonyl (C=O) | 172.0 – 172.5 | Typical ester carbonyl.[1][2] |
| Ester | 61.0 – 61.2 | Ethyl group methylene.[1][2] |
| Quaternary C | 53.5 – 54.0 | Diagnostic. Significantly downfield from mono-substituted (~51 ppm).[1][2] |
| Propyl | 35.0 – 36.0 | Methylene attached to quaternary center.[1][2] |
| Quaternary | 19.5 – 20.0 | Alpha-methyl group.[1][2] |
| Propyl | 17.0 – 18.0 | Middle propyl methylene.[1][2] |
| Propyl | 14.0 – 14.5 | Terminal propyl methyl.[1][2] |
| Ester | 14.0 – 14.2 | Ethyl group methyl (often overlaps with propyl methyl).[1][2] |
Infrared (IR) Spectroscopy
IR is used primarily for functional group confirmation and detecting -OH impurities (from hydrolysis) or unreacted alkyl halides.[1][2]
Key Absorption Bands:
-
C=O Stretch (Ester): 1730 – 1740 cm
.[1][2] A strong, sharp band.[1][2] Broadening indicates hydrolysis to acid.[1][2] -
C-H Stretch (Aliphatic): 2960 – 2870 cm
.[1][2] Multiple bands corresponding to methyl/methylene asymmetric and symmetric stretches.[1][2] -
C-O Stretch: 1100 – 1300 cm
. Strong bands characteristic of esters.[1][2] -
Absence of O-H: No broad peak at 3200–3500 cm
(confirms no carboxylic acid or moisture).[1][2] -
Absence of C=C: No peaks at 1600–1680 cm
(confirms no enol form, which is blocked in the quaternary structure).[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints.[1][2][4]
Fragmentation Pathway:
The fragmentation is dominated by
Figure 2: Proposed fragmentation pathway for Diethyl Methylpropylmalonate.[1][2] The loss of the alkoxy group (m/z 171) is a primary initial step.
Diagnostic Fragments:
-
m/z 171: Loss of
. -
m/z 173: Loss of propyl group (less common than alkoxy loss).[1][2]
-
m/z 143: Loss of
(entire ester group).[1][2]
Quality Control & Impurity Profiling
In a drug development context, the purity of this intermediate dictates the yield and purity of the final barbiturate.
| Impurity | Detection Method | Limit (Typical) | Remediation |
| Diethyl Propylmalonate | < 0.5% | Redistillation (fractional).[1][2] | |
| Diethyl Methylmalonate | GC-MS (Retention Time) | < 0.5% | Difficult to separate; control stoichiometry in synthesis.[1][2] |
| Ethanol | < 0.1% | High vacuum drying.[2] | |
| Water | IR (3400 cm | < 0.1% | Molecular sieves / Azeotropic distillation.[1][2] |
Self-Validating Protocol:
-
Step 1: Run GC-MS.[1][2] If single peak >99% area, proceed.[1][2]
-
Step 2: Run
H NMR. Zoom into 3.0–4.0 ppm region.[1][2] If baseline is flat (no methine multiplets), the quaternary substitution is complete.[2] -
Step 3: Calculate integral ratio of Methyl Singlet (1.4 ppm) to Ester Quartet (4.2 ppm).[1][2] Ratio must be 3:4 (
5%).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41654, Diethyl methylpropylmalonate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Diethyl methylpropylmalonate Mass Spectrum. In NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][2]
Sources
- 1. Diethyl methylpropylmalonate | C11H20O4 | CID 41654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl propylmalonate | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl diethylmalonate [webbook.nist.gov]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
